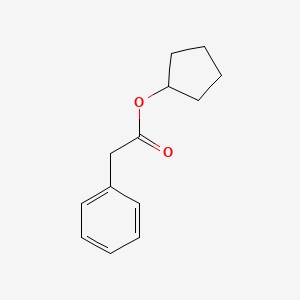

Cyclopentyl phenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5420-99-5 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

cyclopentyl 2-phenylacetate |

InChI |

InChI=1S/C13H16O2/c14-13(15-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |

InChI Key |

LZDOONSYVRDDFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of Cyclopentyl phenylacetate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Cyclopentyl Phenylacetate (B1230308). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of key properties.

Core Physicochemical Data

Cyclopentyl phenylacetate is an ester with the molecular formula C₁₃H₁₆O₂.[1] It presents as a liquid at room temperature. A comprehensive summary of its key physicochemical properties is provided in the table below.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | - | [1] |

| Molecular Weight | 204.26 | g/mol | [1][2] |

| Boiling Point | 295 | °C at 760 mmHg | [1] |

| Density | 1.07 | g/cm³ | [1] |

| Refractive Index | 1.531 | - | [1] |

| Flash Point | 124.7 | °C | [1] |

| Vapor Pressure | 0.00157 | mmHg at 25°C | [1] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the principal physicochemical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube or a similar heating block.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or silicone oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then clamped within the Thiele tube, which is partially filled with a high-boiling point liquid like paraffin oil.

-

The Thiele tube is heated gently and slowly at the side arm to ensure uniform heat distribution via convection currents.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (a specific gravity bottle) or a graduated cylinder and a balance

-

Analytical balance

-

Water bath for temperature control

Procedure (using a pycnometer):

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is placed in a constant temperature water bath to ensure the liquid reaches thermal equilibrium.

-

The pycnometer is then weighed to determine the mass of the this compound.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer (determined from the mass of the water and its known density at that temperature).

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Lens paper

Procedure:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

-

The prism surfaces of the refractometer are cleaned with a suitable solvent and dried with lens paper.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, the compensator is adjusted to eliminate them.

-

The refractive index value is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is around 10-100 µg/mL.

-

The solution should be free of any particulate matter. If necessary, it should be filtered or centrifuged.

-

The prepared sample is transferred to a GC autosampler vial.

Instrumentation and Analysis:

-

A small volume of the sample (typically 1 µL) is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

As each component elutes from the column, it enters the mass spectrometer.

-

In the MS, the molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries. The retention time from the GC provides an additional layer of identification.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a small vial.

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

The final volume of the sample in the NMR tube should be approximately 0.6-0.7 mL.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent to provide a reference point for the chemical shifts.

Analysis:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "shimmed" to achieve maximum homogeneity.

-

The NMR experiment (e.g., ¹H, ¹³C) is run, acquiring the free induction decay (FID).

-

A Fourier transform is applied to the FID to obtain the NMR spectrum. Analysis of the chemical shifts, integration, and coupling patterns allows for the elucidation of the molecular structure.

c. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Neat Liquid):

-

A drop of this compound is placed directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin liquid film between the plates.

-

The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.

Analysis:

-

A background spectrum of the empty spectrometer is first recorded.

-

The sample is then scanned with infrared radiation.

-

The resulting IR spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups present in the molecule (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H bends).

Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid organic compound like this compound.

References

Cyclopentyl phenylacetate chemical structure and IUPAC name

An In-depth Technical Guide to Cyclopentyl Phenylacetate (B1230308)

This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol for cyclopentyl phenylacetate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and IUPAC Name

This compound is an ester characterized by a cyclopentyl group attached to the oxygen of the acetate (B1210297) functionality, which in turn is bonded to a phenyl group via a methylene (B1212753) bridge.

IUPAC Name: cyclopentyl 2-phenylacetate[1]

Chemical Formula: C₁₃H₁₆O₂[1]

Synonyms: Benzeneacetic acid, cyclopentyl ester; this compound[1]

The structural representation is as follows: A benzene (B151609) ring is connected to a carbonyl group through a methylene (-CH₂-) group. The carbonyl group is also bonded to an oxygen atom, which is part of an ester linkage to a five-membered cyclopentyl ring.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a concise reference for its physical and chemical characteristics.

| Property | Value |

| Molecular Weight | 204.26 g/mol |

| Boiling Point | 295 °C at 760 mmHg |

| Density | 1.07 g/cm³ |

| Refractive Index | 1.531 |

| Flash Point | 124.7 °C |

| Vapor Pressure | 0.00157 mmHg at 25°C |

Experimental Protocol: Synthesis via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of phenylacetic acid with cyclopentanol (B49286) in the presence of an acid catalyst. This method is a standard procedure for the preparation of esters.[2][3][4][5][6]

Materials:

-

Phenylacetic acid

-

Cyclopentanol

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., Toluene or Hexane)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylacetic acid (1.0 equivalent), cyclopentanol (1.5 equivalents), and an anhydrous solvent such as toluene. The use of excess cyclopentanol helps to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, shifting the equilibrium towards the formation of the ester.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is being formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted phenylacetic acid.

-

Wash the organic layer sequentially with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to yield the pure this compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the systematic IUPAC name to the constituent parts of the this compound chemical structure.

Caption: Logical breakdown of this compound's IUPAC name to its structure.

References

Spectral Analysis of Cyclopentyl Phenylacetate: A Technical Guide

Introduction

Cyclopentyl phenylacetate (B1230308) (CAS No: 5420-99-5, Molecular Formula: C₁₃H₁₆O₂) is an ester recognized for its applications in the fragrance and flavor industries. A thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and research and development purposes. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for cyclopentyl phenylacetate. It includes detailed experimental protocols and data presented in a clear, tabular format for researchers, scientists, and professionals in drug development.

Chemical Structure

The fundamental structure of this compound consists of a phenylacetyl group esterified with cyclopentanol.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for elucidating the carbon-hydrogen framework of a molecule.

Data Presentation

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | Multiplet | 1H | O-CH (cyclopentyl) |

| 3.61 | Singlet | 2H | Ph-CH₂-C=O |

| ~1.80 - 1.50 | Multiplet | 8H | -CH₂- (cyclopentyl) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.4 | C=O (Ester carbonyl) |

| 134.3 | Aromatic C (quaternary) |

| 129.2 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 77.8 | O-CH (cyclopentyl) |

| 41.6 | Ph-CH₂-C=O |

| 32.7 | CH₂ (cyclopentyl) |

| 23.7 | CH₂ (cyclopentyl) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of an ester like this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference point (δ = 0.00 ppm).[1]

-

Homogenization : Ensure the solution is homogeneous. A small plug of glass wool can be used to filter any particulate matter if necessary.[1]

-

Spectrometer Setup : Place the NMR tube into the spectrometer's probe.

-

Data Acquisition :

-

Data Processing : The acquired Free Induction Decay (FID) signal is Fourier transformed. The resulting spectrum is then phased and baseline corrected to produce the final NMR spectrum.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (Ester carbonyl)[2][3] |

| ~1250 - 1000 | Strong | C–O stretch (Ester)[2][3] |

| ~3030 | Medium | C-H stretch (Aromatic) |

| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1600, ~1495 | Medium | C=C stretch (Aromatic ring) |

Note: The vapor phase IR spectrum is available in public databases.[4]

Experimental Protocol: FTIR Spectroscopy (Liquid Sample)

-

Background Spectrum : First, run a background spectrum with nothing in the sample compartment. This step is crucial to account for atmospheric CO₂, water vapor, and any signals from the instrument itself.[5]

-

Sample Preparation : Since this compound is a liquid, the "neat" method is suitable. Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (typically KBr or NaCl).[5]

-

Assembly : Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[5]

-

Acquisition : Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the sample spectrum.[5]

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber.[5]

Caption: General workflow for FTIR spectroscopy of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of the analyte.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₂[4] |

| Molecular Weight | 204.26 g/mol [4] |

| Key Fragments (m/z) | Proposed Structure / Loss |

| 204 | [M]⁺ (Molecular Ion) |

| 136 | [M - C₅H₈]⁺ (Loss of cyclopentene) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Note: The fragmentation pattern is predicted based on common ester fragmentation pathways, such as alpha-cleavage and rearrangements. The base peak is often the tropylium (B1234903) ion at m/z 91.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). A typical concentration is around 1 mg/mL, which may be further diluted.[7]

-

Injection : Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port vaporizes the sample.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample, a single peak is expected.

-

Ionization : As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is commonly used, where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection and Analysis : A detector records the abundance of each ion, generating a mass spectrum that is a plot of relative intensity versus m/z.

Caption: General workflow for GC-MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GCMS Section 6.14 [people.whitman.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility Profile of Cyclopentyl Phenylacetate in Organic Solvents: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the solubility profile of cyclopentyl phenylacetate (B1230308). In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing the necessary tools for researchers to determine and predict its solubility. It includes detailed experimental protocols and an introduction to theoretical prediction models.

Introduction to Cyclopentyl Phenylacetate and its Solubility

This compound is an ester of phenylacetic acid and cyclopentanol. Its molecular structure, featuring a nonpolar cyclopentyl ring and a phenyl group, alongside a polar ester group, dictates its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including its synthesis, purification, formulation in drug delivery systems, and use as a fragrance ingredient. The choice of an appropriate solvent is paramount for achieving desired concentrations, ensuring stability, and optimizing reaction kinetics.

Theoretical Prediction of Solubility

Predicting the solubility of a compound like this compound can be a rapid and cost-effective method for solvent screening. Thermodynamic models such as the Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for this purpose.

2.1. UNIFAC Group Contribution Method

The UNIFAC model estimates activity coefficients in non-ideal mixtures based on the functional groups present in the molecules. The solubility of a solute in a solvent can then be calculated using the activity coefficient, the melting point, and the enthalpy of fusion of the solute. This method is particularly useful when experimental data is scarce.

2.2. COSMO-RS Model

COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties of fluids and solutions. It uses the results of quantum chemical calculations on individual molecules to predict their behavior in a liquid phase. This a priori prediction method can be highly accurate for a wide range of solvents and solutes, including complex organic molecules.

Caption: Logical workflow for solubility prediction using UNIFAC and COSMO-RS models.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The gravimetric method is a common and straightforward technique for determining the solubility of a solid compound in an organic solvent.

3.1. Detailed Experimental Protocol: Gravimetric Method

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial. Record the exact mass of the solution transferred.

-

Drying: Place the dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely. A vacuum oven can be used to expedite this process at a lower temperature.

-

Mass Determination: Once all the solvent has evaporated and the dish or vial has cooled to room temperature in a desiccator, weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in grams per 100 g of solvent or other desired units using the recorded masses of the dissolved solute and the solvent.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Solubility Data of this compound

| Organic Solvent | Solvent Class | Predicted Solubility ( g/100g solvent) at 25°C |

| Hexane | Nonpolar | Low |

| Toluene | Nonpolar (Aromatic) | Moderate |

| Dichloromethane | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Acetone | Polar Aprotic | High |

| Ethanol | Polar Protic | Moderate |

| Methanol | Polar Protic | Moderate |

| Water | Polar Protic | Very Low |

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge to address this gap. By employing the detailed experimental protocol for the gravimetric method, accurate and reliable solubility data can be generated. Furthermore, the use of theoretical prediction models such as UNIFAC and COSMO-RS offers a powerful and efficient means for initial solvent screening and for gaining a deeper understanding of the solubility behavior of this compound in various organic media. The combination of these experimental and computational approaches will enable the effective utilization of this compound in its diverse applications.

Potential Biological Activities of Phenylacetate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetate (B1230308) esters, a class of aromatic compounds, have garnered significant interest in the scientific community for their diverse biological activities. These compounds, characterized by a phenylacetyl moiety esterified with various alcohols, exhibit a range of effects from anticancer and antimicrobial to anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of the biological potential of phenylacetate esters, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Phenylacetate and its derivatives have been investigated as potential anticancer agents due to their ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.

Quantitative Data for Anticancer Activity

The cytotoxic effects of phenylacetate derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several phenylacetate derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [1] |

| Sodium Phenylacetate | Renal Carcinoma Cells | Growth inhibition at 2-5 mM |

Signaling Pathways in Anticancer Activity

The anticancer effects of phenylacetate derivatives are mediated through the modulation of key signaling pathways that regulate cell proliferation and survival. A primary mechanism involves the induction of G1 phase cell cycle arrest. This is achieved by increasing the expression of the cyclin-dependent kinase inhibitor p21Cip1, which subsequently inactivates the CDK2 complex. The inactivation of CDK2 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby halting the cell cycle before DNA replication.

Furthermore, phenylacetamide derivatives are potent inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The extrinsic pathway is activated by the upregulation of Fas Ligand (FasL), which binds to its receptor (Fas) and initiates a caspase cascade involving caspase-8 and the executioner caspases-3 and -7. The intrinsic pathway is triggered by the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9, which in turn activates the executioner caspases.

Antimicrobial Activities

Phenylacetate esters have demonstrated notable activity against a range of microorganisms. Their efficacy is often linked to the length of the alkyl chain in the ester group, which influences their ability to penetrate microbial cell membranes.

Quantitative Data for Antimicrobial Activity

The antimicrobial potential of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC50 Value (mM) | Reference |

| Methyl Phenylacetate | Escherichia coli | ~6.3 | [2] |

| Phenylacetic Acid | Escherichia coli | ~20 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test phenylacetate ester

-

96-well microtiter plates

-

M Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Aseptically prepare a series of twofold dilutions of the phenylacetate ester in the wells of a microtiter plate using MHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activities

Phenylacetate derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory effects can be assessed by measuring the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

| Compound/Derivative | Assay | IC50 Value | Reference |

| Caffeic acid phenethyl ester (CAPE) analogues | 5-Lipoxygenase inhibition in human neutrophils | 290-520 nM | [1] |

| Caffeic acid phenethyl ester (CAPE) analogues | 5-Lipoxygenase inhibition in whole blood | 1.0-2.3 µM | [1] |

Note: Data for simple phenylacetate esters is limited; values for structurally related compounds are provided for context.

Signaling Pathways in Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory activity of some phenylacetate derivatives is the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus and induce the expression of pro-inflammatory genes. Phenylbutyrate, a related compound, has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation. Additionally, modulation of the MAPK signaling pathway, which is also activated by inflammatory stimuli and contributes to the production of inflammatory mediators, has been observed.

Neuroprotective Activities

Emerging evidence suggests that phenylacetate derivatives may offer neuroprotective benefits, potentially through the modulation of various signaling pathways and the inhibition of neuroinflammation.

Quantitative Data for Neuroprotective Activity

Quantitative data on the neuroprotective effects of simple phenylacetate esters are still emerging. Studies on related compounds provide insights into their potential efficacy.

| Compound/Derivative | Assay | Effect | Reference |

| Phenylacetylglycine | Microglial inflammation | Suppressed release of TNF-α, IL-1β, and IL-6 | [3] |

| Ethyl-acetate fraction of Inonotus sanghuang (containing phenolic compounds) | H2O2-induced apoptosis in primary cortical neuronal cells | Increased GSH-PX and SOD activities; reduced NO, MDA, and Aβ contents | [4] |

Signaling Pathways in Neuroprotective Activity

The neuroprotective mechanisms of phenylacetate-related compounds are multifaceted. Phenylacetylglycine, a metabolite of phenylacetate, has been shown to exert neuroprotective effects by binding to β2-adrenergic receptors (β2AR) on microglia, thereby suppressing the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 and reducing neuronal apoptosis. Other related phenolic compounds have been demonstrated to activate neuroprotective signaling pathways such as the PI3K/Akt and MAPK/Erk pathways, which are crucial for neuronal survival and plasticity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Phenylacetate ester stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the phenylacetate ester. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells and plot a dose-response curve to determine the IC50 value.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system. The appearance of cleaved forms of caspases and PARP, and changes in the levels of Bcl-2 family proteins, indicate the induction of apoptosis.

Conclusion

Phenylacetate esters represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is supported by a growing body of evidence. Further research, particularly to elucidate the specific mechanisms of action and to obtain more extensive quantitative data for a wider range of these esters, is warranted to fully realize their therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundation for future investigations in this exciting field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-kappaB and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Natural Occurrence of Cyclopentyl Phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl phenylacetate (B1230308) is an ester of phenylacetic acid and cyclopentanol. While the therapeutic and fragrance applications of various phenylacetic acid esters are well-documented, the natural origins of Cyclopentyl phenylacetate specifically have been a subject of inquiry. This technical guide aims to provide an in-depth analysis of the current scientific literature regarding the natural occurrence of this compound. Through a systematic review of available data, this document will clarify its origins, detail relevant experimental protocols for related compounds, and present key information in a format accessible to researchers and professionals in drug development.

Contrary to inquiries about its natural sources, extensive database searches indicate that This compound is not a known naturally occurring compound . It is considered a synthetic molecule, and its presence in nature has not been reported in scientific literature. However, the core structures that constitute this compound, namely phenylacetic acid and cyclopentyl derivatives, are found in a variety of natural products. This guide will, therefore, also explore the natural occurrence of closely related phenylacetate esters and provide protocols for the synthesis of related structures, offering valuable context for researchers.

Natural Occurrence of Related Phenylacetate Esters

While this compound itself is synthetic, other esters of phenylacetic acid are well-known constituents of various natural sources, contributing to their aroma and biological activities. The following table summarizes the natural occurrence of several prominent phenylacetate esters.

| Compound Name | Natural Source(s) | Reference(s) |

| Methyl phenylacetate | Cocoa, Hops, Papayas | [1] |

| Ethyl phenylacetate | Grapes, Raspberry, Strawberry, Cherimoya, Cheese, Wine, Black Tea | [2] |

| Phenyl ethyl phenylacetate | Champaca Absolute | [3] |

| Phenyl acetate (B1210297) | Found in biofluids of patients with nephritis, hepatitis, and phenylketonuria. Also present in essential oils like neroli and rose oil. | [2][4] |

Synthesis of Cyclopentyl Phenyl Ketone: A Related Protocol

The synthesis of Cyclopentyl phenyl ketone, a structurally related compound, provides insight into the laboratory preparation of such molecules. The following is a generalized protocol based on documented synthetic methods.

Experimental Protocol: Synthesis of Cyclopentyl Phenyl Ketone

Materials:

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Grignard Reagent Formation:

-

Add excess magnesium turnings to a dried reaction flask containing anhydrous THF.

-

Slowly add a solution of bromocyclopentane in anhydrous THF to initiate the Grignard reaction. The mixture may require gentle heating to start.

-

-

Reaction with Benzonitrile:

-

Once the Grignard reagent has formed, cool the reaction mixture.

-

Slowly add a solution of benzonitrile in anhydrous THF, maintaining the temperature between 48-50 °C.

-

After the addition is complete, maintain the temperature for 2-3 hours. Monitor the reaction progress using gas chromatography.

-

-

Quenching and Extraction:

-

Quench the reaction by slowly adding hydrochloric acid until the pH reaches 4-5.

-

Allow the mixture to separate into layers. Separate the upper organic phase.

-

The aqueous phase can be further extracted with an organic solvent like ethyl acetate.

-

-

Purification:

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel, using a mixture of ethyl acetate and petroleum ether as the eluent.

-

Further purification can be achieved by distillation to yield pure Cyclopentyl phenyl ketone as a light-yellow liquid.

-

General Synthesis Workflow for Phenylacetate Esters

The following diagram illustrates a generalized workflow for the synthesis of phenylacetate esters, a common class of reactions in organic chemistry.

Caption: Generalized workflow for the synthesis of phenylacetate esters.

Conclusion

References

An In-depth Technical Guide to the Olfactory Characteristics of Cyclopentyl Phenylacetate for Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics of Cyclopentyl phenylacetate (B1230308), a key fragrance ingredient. Due to the limited publicly available sensory data specifically for Cyclopentyl phenylacetate, this guide establishes a comparative framework with other well-documented phenylacetate esters. It also details standardized experimental protocols for sensory analysis and illustrates the underlying biochemical signaling pathways involved in odor perception.

Olfactory Profile of Phenylacetate Esters

Below is a comparative summary of the olfactory descriptors for various phenylacetate esters. This table serves as a valuable reference for researchers looking to understand the potential scent profile of this compound and its place within this fragrance family.

| Ester | CAS Number | Molecular Formula | Odor Description | Reported Nuances |

| This compound | 5420-99-5 | C₁₃H₁₆O₂ | Not publicly documented. Expected to be in the sweet, floral, honey-like family. | - |

| Methyl phenylacetate | 101-41-7 | C₉H₁₀O₂ | Intensely sweet, honey-like, floral.[1] | Jasmine, musky, waxy, spicy, fruity, almond, animalic.[1] |

| Ethyl phenylacetate | 101-97-3 | C₁₀H₁₂O₂ | Sweet, floral, honey, rosy. | Balsamic, cocoa, anise, licorice. |

| Isobutyl phenylacetate | 102-13-6 | C₁₂H₁₆O₂ | Sweet, floral, gourmand with honey-cocoa facets.[2] | Waxy, spicy, fruity, musk-like.[2] |

| Allyl phenylacetate | 1797-74-6 | C₁₁H₁₂O₂ | Fruity, honey.[3] | - |

| Phenethyl phenylacetate | 102-20-5 | C₁₆H₁₆O₂ | Honey characteristic that blends well with most floral notes.[4] | - |

| Citronellyl phenylacetate | 139-70-8 | C₁₈H₂₆O₂ | Fresh, sweet, honey, rose.[5] | Waxy.[5] |

| p-Cresyl phenylacetate | 101-94-0 | C₁₅H₁₄O₂ | Aromatic, slightly medicinal, phenolic, honey. | On dilution, sweet floral ylang.[6] |

Experimental Protocols for Sensory Analysis

To obtain reliable and reproducible olfactory data, a standardized methodology for sensory evaluation is crucial. The following protocol outlines a general approach for the descriptive analysis of fragrance ingredients like this compound.

2.1. Objective

To qualitatively and quantitatively characterize the olfactory profile of this compound.

2.2. Materials

-

This compound of high purity.

-

Odorless solvent (e.g., dipropylene glycol, ethanol).

-

Standard fragrance smelling strips.

-

Glass beakers and graduated cylinders.

-

A panel of trained sensory analysts (typically 8-12 individuals).

-

A controlled environment sensory evaluation booth with proper ventilation and neutral odor.

2.3. Sample Preparation

-

Prepare a 10% solution of this compound in the chosen solvent. Serial dilutions (e.g., 5%, 1%, 0.1%) can also be prepared to evaluate the odor profile at different concentrations.

-

Dip the smelling strips into the solution to a depth of approximately 1 cm for 2 seconds.

-

Remove the strips and allow the solvent to evaporate for a specified time (e.g., 10-20 seconds) before evaluation.

2.4. Evaluation Procedure

-

Initial Odor Assessment (Top Notes): Panelists take three short sniffs of the freshly prepared strip and record their initial impressions of the odor characteristics.

-

Odor Profile Evolution (Heart and Base Notes): The odor is evaluated at timed intervals (e.g., 5 min, 15 min, 1 hr, 4 hr, 24 hr) to assess the evolution of the fragrance profile and its substantivity.

-

Descriptive Analysis: Panelists use a standardized lexicon of odor descriptors to characterize the scent. The intensity of each descriptor is rated on a numerical scale (e.g., a 15-point scale from 0 = not perceptible to 15 = very strong).

-

Data Collection: The intensity ratings for each descriptor from all panelists are collected and averaged to generate a quantitative olfactory profile.

2.5. Data Analysis

The mean intensity scores for each descriptor are tabulated and can be visualized using spider web or bar charts to represent the olfactory profile of the fragrance ingredient. Statistical analysis can be performed to determine the significance of the findings.

Visualizing Experimental and Biological Pathways

3.1. Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for the sensory analysis of a fragrance compound.

Caption: A typical workflow for the sensory analysis of a fragrance compound.

3.2. Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors in the nasal epithelium. This triggers a cascade of biochemical events that result in a neural signal being sent to the brain. The diagram below illustrates this canonical G-protein coupled receptor (GPCR) signaling pathway.[7][8][9][10]

Caption: The canonical olfactory signal transduction pathway.

While the specific olfactory receptor for this compound has not been identified, it is known that other phenylacetate esters, such as allyl phenylacetate, can act as ligands for specific human olfactory receptors like OR51L1.[3] This highlights the specificity of the initial binding event in the olfactory signaling pathway.

Conclusion

This compound is a fragrance ingredient with a likely valuable olfactory profile within the sweet, floral, and honey-like family of phenylacetate esters. While direct sensory data is limited, a comprehensive understanding of its characteristics can be achieved through comparative analysis with related compounds and the application of standardized sensory evaluation protocols. Further research, including quantitative descriptive analysis and the identification of its specific olfactory receptors, will provide a more complete picture of its role in fragrance science and development.

References

- 1. Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Isobutyl Phenylacetate (CAS 102-13-6) – Premium Synthetic Honey-Cocoa Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Allyl phenylacetate - Wikipedia [en.wikipedia.org]

- 4. phenethyl phenyl acetate, 102-20-5 [thegoodscentscompany.com]

- 5. citronellyl phenyl acetate, 139-70-8 [thegoodscentscompany.com]

- 6. Fragrance University [fragranceu.com]

- 7. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 9. Reactome | Olfactory Signaling Pathway [reactome.org]

- 10. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Cyclopentyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl phenylacetate (B1230308) is an ester of phenylacetic acid and cyclopentanol. Its chemical structure, featuring both an aromatic ring and a cycloalkane moiety, suggests a thermal stability profile of interest in various applications, including pharmaceuticals and materials science. Understanding the thermal behavior of this compound is crucial for determining its processing, storage, and application limits. This technical guide provides an in-depth analysis of the probable thermal stability and degradation profile of Cyclopentyl phenylacetate, based on data from similar aromatic esters and general principles of ester pyrolysis.

Predicted Thermal Stability

The thermal stability of an organic compound is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which degradation and mass loss occur. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and crystallization, as well as exothermic or endothermic degradation processes.

Predicted Thermogravimetric Analysis (TGA) Data

Based on studies of various aromatic esters, the thermal degradation of this compound is expected to occur at elevated temperatures.[1][2] The degradation profile is likely to show a single primary degradation step. The following table summarizes the predicted TGA data for this compound, benchmarked against other aromatic esters.

| Parameter | Predicted Value for this compound | Comparative Aromatic Esters (Observed Range)[1][2] |

| Onset of Degradation (Tonset) | ~ 200 - 230 °C | 150 - 250 °C |

| Peak Degradation Temperature (Tpeak) | ~ 240 - 270 °C | 180 - 300 °C |

| End of Degradation (Tendset) | ~ 280 - 320 °C | 200 - 350 °C |

| Mass Loss at 300 °C | > 95% | Variable, typically > 90% |

Table 1: Predicted Thermogravimetric Analysis Data for this compound.

Predicted Differential Scanning Calorimetry (DSC) Data

DSC analysis would be expected to show an endothermic peak corresponding to the melting point of this compound, followed by an endothermic or exothermic event at higher temperatures associated with its decomposition.

| Parameter | Predicted Value/Observation |

| Melting Point (Tm) | Dependent on crystalline form |

| Degradation Event | Endothermic or complex endo/exothermic profile |

Table 2: Predicted Differential Scanning Calorimetry Observations for this compound.

Proposed Thermal Degradation Profile

The thermal decomposition of esters containing a β-hydrogen atom on the alcohol moiety, such as this compound, typically proceeds through a concerted, unimolecular elimination reaction known as syn-elimination or Ei (elimination, intramolecular) .[3][4] This reaction occurs via a cyclic six-membered transition state.

Proposed Degradation Pathway

For this compound, the proposed thermal degradation pathway involves the abstraction of a β-hydrogen from the cyclopentyl ring by the carbonyl oxygen of the ester group. This leads to the formation of phenylacetic acid and cyclopentene (B43876) as the primary degradation products.

Caption: Proposed thermal degradation pathway of this compound via syn-elimination.

At higher temperatures, secondary degradation of the primary products may occur. Phenylacetic acid can decarboxylate to form toluene (B28343) and carbon dioxide.[5][6]

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation temperatures of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset temperature of degradation (the temperature at which significant mass loss begins).

-

Identify the peak degradation temperature from the derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe the thermal events associated with the degradation of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature above its degradation point (as determined by TGA, e.g., 350 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tm) and enthalpy of fusion (ΔHf).

-

Analyze any endothermic or exothermic events at higher temperatures that correspond to degradation.

-

Mandatory Visualizations

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

While direct experimental data for this compound is not extensively documented, a comprehensive understanding of its thermal stability and degradation profile can be inferred from the behavior of analogous aromatic esters and fundamental principles of chemical reactivity. It is predicted that this compound exhibits moderate thermal stability, with degradation likely commencing above 200 °C. The primary degradation pathway is proposed to be a syn-elimination reaction, yielding phenylacetic acid and cyclopentene. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct empirical studies to validate these characteristics. Such studies are essential for the safe and effective application of this compound in thermally sensitive environments.

References

Health and safety data for Cyclopentyl phenylacetate handling

An In-depth Technical Guide to the Health and Safety of Handling Cyclopentyl Phenylacetate (B1230308)

This guide provides comprehensive health and safety information for Cyclopentyl phenylacetate, intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazard identification, handling procedures, and emergency measures.

Chemical Identification and Physical Properties

This compound is an ester with the molecular formula C13H16O2.[1][2] It is also known by its IUPAC name, cyclopentyl 2-phenylacetate, and its CAS number is 5420-99-5.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H16O2 | [1][2] |

| Molecular Weight | 204.26 g/mol | [1][2] |

| Boiling Point | 295°C at 760 mmHg | [2] |

| Flash Point | 124.7°C | [2] |

| Density | 1.07 g/cm³ | [2] |

| Vapor Pressure | 0.00157 mmHg at 25°C | [2] |

| Refractive Index | 1.531 | [2] |

| Water Solubility | Insoluble | [3] |

Hazard Identification and Classification

Note: The following table provides a potential GHS classification based on related compounds and should be used as a precautionary guideline. A substance-specific risk assessment should be conducted.

Table 2: Postulated GHS Classification for this compound

| GHS Classification | Pictogram | Signal Word | Hazard Statement (H-phrases) | Precautionary Statement (P-phrases) |

| Acute Toxicity, Oral (Category 5) | No Pictogram | Warning | H303: May be harmful if swallowed | P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Corrosion/Irritation (Category 2) |

| Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |

| Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available. For the related compound, methyl phenylacetate, the oral LD50 in rats is 2500 mg/kg, and the dermal LD50 in rabbits is 2400 mg/kg.[5] It may cause skin irritation after prolonged or repeated exposure.[5]

Experimental Protocols

Detailed experimental protocols for toxicological or safety studies on this compound are not available in the public domain from the conducted searches. General methodologies for assessing chemical safety can be found in OECD guidelines.

Handling and Storage

Handling:

-

Do not ingest or inhale vapors.[6]

-

Use only in a well-ventilated area.[4]

-

Keep away from heat, sparks, and open flames.[7]

-

Use non-sparking tools and take precautionary measures against static discharges.[7]

Storage:

-

Store in a tightly closed original container.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7]

-

Protect from light and air.[6]

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Eyewash stations and safety showers should be close to the workstation.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[8] |

| Skin Contact | Promptly wash the contaminated skin with soap and water.[8] Remove contaminated clothing and wash the skin with soap and water.[8] If irritation persists, get medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Continue rinsing. Get medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[7] If the person is conscious, rinse their mouth with water.[4] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7] Water mist may be used to cool closed containers.[7]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water.[6]

-

Specific Hazards: The product is combustible.[7] Containers may explode when heated.[7] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO2).[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[9] Remove all sources of ignition.[7] Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[6]

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[7] Keep in suitable, closed containers for disposal.[7]

Stability and Reactivity

-

Reactivity: No hazardous reactions are known when stored and handled according to instructions.[6]

-

Chemical Stability: Stable under normal conditions.[6]

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7]

-

Hazardous Decomposition Products: No dangerous decomposition products are known under normal conditions of use.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Visual Workflow for Safe Handling

Caption: Logical workflow for the safe handling of chemicals.

References

- 1. This compound | C13H16O2 | CID 221674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5420-99-5 [chemnet.com]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. directpcw.com [directpcw.com]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. angenechemical.com [angenechemical.com]

Methodological & Application

Synthesis of Cyclopentyl phenylacetate from cyclopentanol and phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of cyclopentyl phenylacetate (B1230308) from cyclopentanol (B49286) and phenylacetic acid via Fischer-Speier esterification. Detailed experimental protocols, a summary of all quantitative data, and relevant safety information are presented. The potential applications of this compound in medicinal chemistry and drug development are also discussed, highlighting the role of the cyclopentyl moiety and the ester linkage in modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry to produce a vast array of therapeutic agents. Esters are often utilized as prodrugs to enhance the bioavailability of parent molecules by improving their lipophilicity and membrane permeability. The synthesis of cyclopentyl phenylacetate serves as an excellent example of a straightforward and efficient esterification reaction.

This compound is a chemical compound with potential applications in medicinal chemistry. The phenylacetic acid moiety is a substructure found in various biologically active compounds, while the cyclopentyl group can influence the molecule's conformational rigidity and lipophilicity, which are critical parameters in drug design. This application note details a robust and reproducible protocol for the synthesis, purification, and characterization of this compound.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed Fischer-Speier esterification of cyclopentanol and phenylacetic acid. The reaction is reversible and is driven to completion by removing the water produced during the reaction.

Application Notes and Protocols for the Synthesis of Cyclopentyl Phenylacetate using Various Esterification Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclopentyl phenylacetate (B1230308), a valuable ester compound, through the esterification of phenylacetic acid with cyclopentanol (B49286). The application of various catalytic systems, including heterogeneous solid acids and enzymes, is explored to offer environmentally benign and efficient alternatives to traditional homogeneous acid catalysts.

Introduction

Cyclopentyl phenylacetate is an important intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its synthesis is typically achieved via Fischer esterification of phenylacetic acid and cyclopentanol. The choice of catalyst is crucial for optimizing reaction efficiency, selectivity, and sustainability. This document outlines protocols for three distinct and effective catalytic systems: the strong acidic ion-exchange resin Amberlyst-15, the robust solid acid H-Beta zeolite, and the highly selective enzymatic catalyst, lipase (B570770). These catalysts offer advantages such as reusability, reduced corrosive waste, and mild reaction conditions.

Catalytic Systems for this compound Synthesis

The selection of a suitable catalyst is dependent on the desired reaction conditions, required purity of the product, and scalability of the process. Below is a comparative overview of the catalysts discussed in these application notes.

Heterogeneous Solid Acid Catalysts

Solid acid catalysts have emerged as a greener alternative to traditional mineral acids like sulfuric acid, offering easier separation from the reaction mixture and potential for regeneration and reuse.[1][2][3]

-

Amberlyst-15: A macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups.[1][2] It is known for its high catalytic activity in esterification reactions under relatively mild conditions.[1][4]

-

H-Beta Zeolite: A crystalline aluminosilicate (B74896) with a three-dimensional pore structure and strong Brønsted acid sites.[5][6][7] Its shape selectivity can be advantageous in certain applications, and it is stable at higher temperatures.

Enzymatic Catalysts

Enzymes, particularly lipases, are highly specific and efficient biocatalysts that can catalyze esterification under very mild conditions, often with high enantioselectivity.[8][9][10]

-

Lipase (Candida antarctica Lipase B - CAL-B, often immobilized as Novozym® 435): This is one of the most widely used lipases in organic synthesis due to its broad substrate specificity, high stability in organic solvents, and excellent catalytic efficiency.[9][11][12]

Data Presentation: Comparison of Catalytic Performance

The following table summarizes typical reaction conditions and reported yields for the esterification of phenylacetic acid or similar substrates using the discussed catalyst types. Note that yields are highly dependent on the specific substrates and reaction conditions.

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Citation |

| Amberlyst-15 | Phenylacetic acid derivatives & Glycerol | 1:excess | 10% mol | 110 | 6 | Solvent-free | ~80 | [8] |

| Amberlyst-15 | Palm Fatty Acid Distillate & Methanol | - | - | - | - | - | 97 | [1] |

| H-Beta Zeolite | Phenylacetic Acid & p-Cresol | - | - | - | - | Solvent-free | High (unspecified) | [1] |

| Lipase (CAL-B) | Substituted Phenylacetic Acids & Ethanol | - | 5 (E/S ratio) | 35 | Variable | Ethanol | Quantitative | [9] |

| Lipase (CAL-B) | Benzoic Acid & n-Propanol | 1:2 | 0.6% (w/v) | 40 | 0.67 | Heptane | 96.1 | [11] |

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15

This protocol describes the esterification of phenylacetic acid with cyclopentanol using the solid acid catalyst Amberlyst-15.

Materials:

-

Phenylacetic acid

-

Cyclopentanol

-

Amberlyst-15 resin

-

Toluene (B28343) (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetic acid (1 equivalent) and cyclopentanol (1.5 to 3 equivalents).

-

Add toluene to dissolve the reactants (e.g., 5 mL per gram of phenylacetic acid).

-

Add Amberlyst-15 resin (e.g., 10-20% by weight of the limiting reactant, phenylacetic acid).

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent (e.g., toluene or acetone), dried, and stored for reuse.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted phenylacetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of this compound using H-Beta Zeolite

This protocol outlines the use of H-Beta zeolite as a solid acid catalyst for the synthesis of this compound.

Materials:

-

Phenylacetic acid

-

Cyclopentanol

-

H-Beta zeolite (activated)

-

Toluene (or solvent-free)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Activate the H-Beta zeolite catalyst by heating at a high temperature (e.g., 500-550°C) for several hours under a flow of dry air or nitrogen to remove adsorbed water. Cool down in a desiccator before use.

-

In a round-bottom flask, combine phenylacetic acid (1 equivalent), cyclopentanol (1.5 to 3 equivalents), and the activated H-Beta zeolite (e.g., 10-20% by weight of phenylacetic acid).

-

For a solvent-based reaction, add toluene. Alternatively, the reaction can be run under solvent-free conditions if the reactants are liquid at the reaction temperature.

-

Heat the mixture to a temperature between 120-150°C with efficient stirring.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter to separate the zeolite catalyst. The catalyst can be regenerated by washing, drying, and calcination.

-

Work-up the filtrate as described in Protocol 1 (steps 8-11) to isolate and purify the this compound.

Protocol 3: Enzymatic Synthesis of this compound using Immobilized Lipase (Novozym® 435)

This protocol details the lipase-catalyzed synthesis of this compound, which proceeds under milder conditions.

Materials:

-

Phenylacetic acid

-